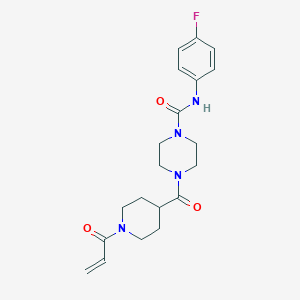

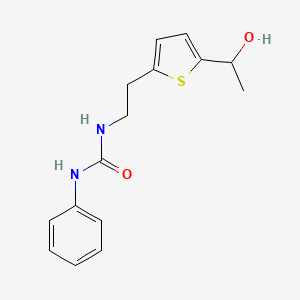

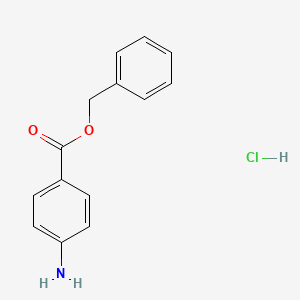

![molecular formula C23H20N2O5S B2362895 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941882-38-8](/img/structure/B2362895.png)

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole compound . Benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds like the one have shown anticancer activity .

Synthesis Analysis

The synthesis of similar compounds involves dissolving 3,4-(Methylenedioxy)benzoic acid in dichloromethane. To this mixture, DMAP and EDC are added and the mixture is allowed to stir under nitrogen gas at room temperature for 1 hour .

Molecular Structure Analysis

The molecular structure of similar compounds can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of similar compounds is around 166.1308 .

Chemical Reactions Analysis

Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Carboxamide-containing compounds have shown anticancer activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 166.1308 . They are soluble in non-polar organic solvents and insoluble in water .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The benzo[d][1,3]dioxole moiety is a common feature in many bioactive molecules, and when fused with heteroaryl indoles, it has shown activity against various cancer cell lines . For instance, similar structures have demonstrated effectiveness against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines, with IC50 values in the nanomolar range . The ability to induce cell cycle arrest and apoptosis makes this compound a promising candidate for further anticancer studies.

Lead Detection

The benzo[d][1,3]dioxole framework has been utilized in the synthesis of compounds for the detection of carcinogenic lead (Pb2+) . Given the structural similarity, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide could be explored for its potential in developing sensitive and selective sensors for lead detection in environmental samples.

Synthesis of Bioactive Compounds

Benzo[d][1,3]dioxole derivatives are valuable starting materials for synthesizing a wide range of bioactive compounds . The compound could serve as a precursor for creating novel molecules with diverse therapeutic properties, including antiviral, antibacterial, and antifungal activities.

Material Chemistry

The unique structure of this compound may find applications in material chemistry, particularly in the development of organic semiconductors or as a building block for complex molecular architectures . Its potential for electronic and photonic properties could be explored further.

Total Synthesis of Alkaloids

Compounds containing the benzo[d][1,3]dioxole moiety have been used in the total synthesis of various alkaloids . The compound could potentially be used in the synthesis of benzylisoquinoline alkaloids, which have significant pharmacological importance.

Zukünftige Richtungen

The development and discovery of novel anticancer medications remain extremely important due to various factors . Benzodioxole compounds, including “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide”, may represent a promising direction for future research in this area .

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEBZKRYSKXMPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene](/img/structure/B2362814.png)

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)

![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)

![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)